N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Description
N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound that features a unique combination of cyclopropyl groups and a triazole ring
Properties
IUPAC Name |
N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-9(19-12-16-15-8-17(12)2)11(18)14-7-13(5-6-13)10-3-4-10/h8-10H,3-7H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSJNSVWEAYWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CC1)C2CC2)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of the cyclopropyl groups and the triazole ring. One common method involves the use of cyclopropylmethyl bromide and 4-methyl-1,2,4-triazole-3-thiol as starting materials. The reaction proceeds through nucleophilic substitution and subsequent amide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The cyclopropyl groups may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a similar structure.
Rufinamide: An anticonvulsant drug containing a triazole ring.
Uniqueness
N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide is unique due to the presence of cyclopropyl groups, which are not commonly found in similar compounds. These groups may confer additional stability and binding properties, making the compound a valuable candidate for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
